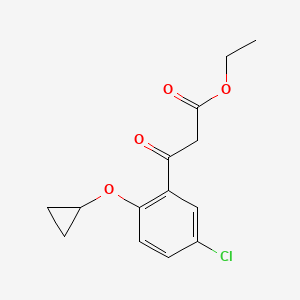

4-Fluoro-5-iodo-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

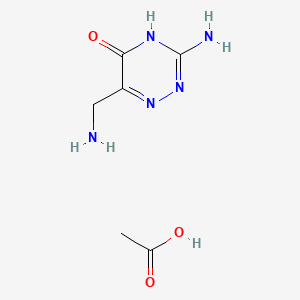

4-Fluoro-5-iodo-1H-indole is a compound with the molecular formula C8H5FIN. It is a white to brown solid with a molecular weight of 261.04 .

Molecular Structure Analysis

The InChI code for 4-Fluoro-5-iodo-1H-indole is1S/C8H5FIN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H . This indicates the presence of fluorine and iodine atoms attached to the indole ring. Physical And Chemical Properties Analysis

4-Fluoro-5-iodo-1H-indole is a white to brown solid . It has a molecular weight of 261.04 . It is stored at a temperature of +4°C .Applications De Recherche Scientifique

-

Microbiology and Biomanufacturing

- Indole is a signalling molecule produced both by bacteria and plants . It has value for flavour and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .

- Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . This involves the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .

- Halogenated indole derivatives eradicated persister formation by E. coli and the multidrug-resistant pathogen Staphylococcus aureus .

-

Parasitology

- 5-Fluoro-4-iodo-1H-pyrrolo [2, 3-b] pyridine and 5-iodoindole displayed in vitro anthelmintic and insecticidal activities against Bursaphelenchus xylophilus, Meloidogyne incognita, and Tenebrio molitor .

- 5-iodoindole appeared to act by forming giant vacuoles in nematodes, which led to a form of non-apoptotic death known as methuosis .

-

Pharmaceutical Chemistry

- The indole unit is recognized as one of the most significant moieties for drug discovery . Substituted indoles are considered “privileged structures” as they show high-affinity binding to many receptors .

- Indole alkaloids such as Reserpine and Ajmalicine are utilized in the treatment of high blood pressure and mental disorders . Vinblastine is applied for the treatment of various kinds of cancer .

-

Anti-Inflammatory and Analgesic Activities

-

Anti-HIV Activities

-

Synthesis of Diverse Heterocycles

- Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles such as tryptolines, spiropyrans, indolines, oxindoles, and spirocycles .

- A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

-

Preparation of 5-HT6 Receptor Ligands

-

Preparation of Tryptophan Dioxygenase Inhibitors

-

Preparation of Antitumor Agents

-

Preparation of Antibacterial Agents

-

Antiviral Activity

- Indole derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives have been prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

- Other indole derivatives such as 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1μg/mL against Coxsackie B4 virus .

-

Anti-inflammatory Activity

-

Anticancer Activity

-

Antioxidant Activity

-

Antimicrobial Activity

-

Antitubercular Activity

Propriétés

IUPAC Name |

4-fluoro-5-iodo-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYZOJLRQMRDKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-5-iodo-1H-indole | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B596055.png)

![7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B596063.png)

![4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596064.png)